1H-Pyrazole-5-carboxamide, N-benzo[b]benzofuran-3-yl-1-methyl-3-propyl-
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Overview
Description
N-(dibenzo[b,d]furan-3-yl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is a complex organic compound that features a dibenzofuran moiety fused with a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(dibenzo[b,d]furan-3-yl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The dibenzofuran core can be synthesized through O-arylation of substituted phenols followed by cyclization of diaryl ethers . The pyrazole ring can be introduced via condensation reactions involving hydrazines and 1,3-diketones . The final step involves the coupling of the dibenzofuran and pyrazole moieties under specific conditions, often using coupling reagents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(dibenzo[b,d]furan-3-yl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
N-(dibenzo[b,d]furan-3-yl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(dibenzo[b,d]furan-3-yl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: A simpler compound with a similar core structure but lacking the pyrazole ring.
Benzofuran: Contains a single benzene ring fused to a furan ring, making it less complex than dibenzofuran.
Carbazole: Features a nitrogen atom in the central ring, differing from the oxygen atom in dibenzofuran.
Uniqueness
N-(dibenzo[b,d]furan-3-yl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is unique due to its combination of the dibenzofuran and pyrazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H19N3O2 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-dibenzofuran-3-yl-2-methyl-5-propylpyrazole-3-carboxamide |
InChI |
InChI=1S/C20H19N3O2/c1-3-6-14-11-17(23(2)22-14)20(24)21-13-9-10-16-15-7-4-5-8-18(15)25-19(16)12-13/h4-5,7-12H,3,6H2,1-2H3,(H,21,24) |
InChI Key |
HOIGDBXXXNTCRD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C(=C1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3)C |
Origin of Product |
United States |
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